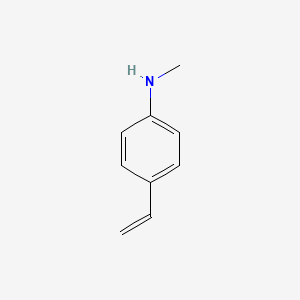

N-Methyl-4-vinylaniline

Übersicht

Beschreibung

N-Methyl-4-vinylaniline is a chemical compound with the molecular formula C9H11N . It is a derivative of 4-Vinylaniline, which is a primary amine surfactant . 4-Vinylaniline is a vinyl-substituted aromatic amine that is widely used as a crosslinking agent in the production of resins, adhesives, and coatings, enhancing their mechanical properties and chemical resistance .

Synthesis Analysis

This compound can be synthesized from 4-vinylaniline, a styrene derivative with a primary amine functionality tethered to the aromatic phenyl motif . It can be polymerized by methods like radical polymerization, cationic polymerization, or oxidative polymerization to form poly (4-vinylaniline) or P4VA .Molecular Structure Analysis

This compound contains a total of 21 bonds; 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis

4-vinylaniline, a styrene derivative with a primary amine functionality tethered to the aromatic phenyl motif, was used as a starting point for the preparation of a new class of monomers, that is, N-(4-vinylphenyl)sulfonamides, and their respective polymers based on a sulfur-nitrogen bond .Wissenschaftliche Forschungsanwendungen

High-Spin Organic Polymers

N-Methyl-4-vinylaniline and its derivatives have been investigated for their potential in creating high-spin organic polymers. For instance, a study by Fukuzaki, Abe, and Nishide (2006) explored the synthesis of hyperbranched poly[(4-methoxyphenyl-N-yloammonio)-1,2(or 4)-phenylenevinylene-1,2(or 4)-phenylene], derived from the polycondensation of related compounds. This polymer demonstrated high-spin characteristics even at room temperature due to its non-Kekule-type π-conjugation and ferromagnetic connectivity (Fukuzaki, Abe, & Nishide, 2006).

Interpolyelectrolyte Substitution Reactions

In the field of polymer chemistry, Izumrudov et al. (1998) studied the temperature-controllable interpolyelectrolyte substitution reactions involving different poly(N-alkyl-4-vinylpyridinium) polycation quenchers. This research highlighted the potential of these reactions in understanding and manipulating transformation processes of complex particles, which is significant in biological systems (Izumrudov, Ortíz, Zezin, & Kabanov, 1998).

Synthesis of Polycyclic Indole Derivatives

Walter, Sauter, and Schneider (1993) demonstrated the use of 2-vinylaniline derivatives in synthesizing new polycyclic indole derivatives. This method, involving acid-catalyzed reactions, offers an elegant approach to create complex organic structures,useful in various chemical and pharmaceutical applications (Walter, Sauter, & Schneider, 1993).

Pharmaceutical Industry Applications

A study by Wang et al. (2018) developed a novel rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds. This methodology, enabling the construction of quinoline-2-carboxylate derivatives, has shown potential for use in the pharmaceutical industry, accommodating various functional groups (Wang, Ding, Zheng, Bao, & Peng, 2018).

Asymmetric Cyclocarbonylation in Organic Synthesis

Okuro, Kai, and Alper (1997) investigated the asymmetric cyclocarbonylation of 2-vinylanilines catalyzed by palladium with chiral phosphines. This reaction yielded 3,4-dihydro-4-methyl-2(1H)-quinolin-2-ones, demonstrating its utility in asymmetric synthesis and organic chemistry (Okuro, Kai, & Alper, 1997).

Cross-Linked Hydrogel Formation

Research by Stewart, Backholm, Burke, and Stöver (2016) explored the use of furan- and maleimide-functional polyanions, derived from poly(methyl vinyl ether-alt-maleic anhydride) and N-methylaniline, to form cross-linked synthetic polymer hydrogels. This study demonstrates the potential of these materials in drug delivery and biomedical applications (Stewart, Backholm, Burke, & Stöver, 2016).

Safety and Hazards

N-Methyl-4-vinylaniline may cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is suspected of causing cancer. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

4-ethenyl-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-3-8-4-6-9(10-2)7-5-8/h3-7,10H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOACEXUXLKAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

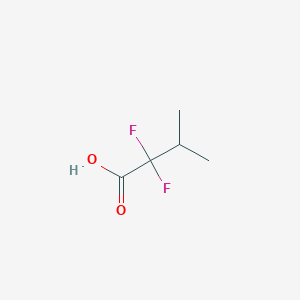

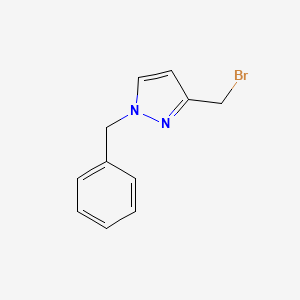

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)benzonitrile](/img/structure/B3204065.png)